molecular formula C13H14OS2 B7901676 4-Ethylthiophenyl-(2-thienyl)methanol

4-Ethylthiophenyl-(2-thienyl)methanol

Cat. No.: B7901676
M. Wt: 250.4 g/mol
InChI Key: JPPBIJWVIAXTSN-UHFFFAOYSA-N
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Description

4-Ethylthiophenyl-(2-thienyl)methanol is an organic compound with the molecular formula C13H14OS2. It is characterized by the presence of both thiophene and phenyl groups, which are connected through a methanol moiety.

Properties

IUPAC Name

(4-ethylsulfanylphenyl)-thiophen-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14OS2/c1-2-15-11-7-5-10(6-8-11)13(14)12-4-3-9-16-12/h3-9,13-14H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPBIJWVIAXTSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C(C2=CC=CS2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylthiophenyl-(2-thienyl)methanol typically involves the reaction of 4-ethylthiophenol with 2-thiophenecarboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Ethylthiophenyl-(2-thienyl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups onto the phenyl or thiophene rings .

Scientific Research Applications

4-Ethylthiophenyl-(2-thienyl)methanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethylthiophenyl-(2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethylthiophenyl-(2-thienyl)methanol is unique due to the presence of both thiophene and phenyl groups, which confer distinct chemical and physical properties.

Biological Activity

4-Ethylthiophenyl-(2-thienyl)methanol is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms, case studies, and relevant research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by the presence of ethyl and thiophenyl groups attached to a thienyl alcohol moiety. The molecular formula is C11H12S2C_{11}H_{12}S_2, with a molecular weight of approximately 224.34 g/mol.

PropertyValue
Molecular FormulaC11H12S2C_{11}H_{12}S_2
Molecular Weight224.34 g/mol
IUPAC NameThis compound

The biological activity of this compound is attributed to its interaction with various biological targets:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential in protecting cells from oxidative stress. It scavenges free radicals, thereby preventing cellular damage.
  • Antimicrobial Properties : Studies indicate that this compound has antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
  • Enzyme Inhibition : Preliminary research suggests that it may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions such as diabetes or obesity.

Case Studies and Research Findings

  • Antioxidant Activity Study :
    A study evaluated the antioxidant capacity of several thiophene derivatives, including this compound. The results showed that it effectively reduced oxidative stress markers in vitro, indicating its potential as a therapeutic agent for oxidative stress-related diseases .
  • Antimicrobial Efficacy :
    In a comparative study of various thiophene compounds, this compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics, highlighting its potential as an alternative antimicrobial agent .
  • Enzyme Inhibition Research :
    Another investigation focused on the inhibition of butyrylcholinesterase (BChE) by thiophene derivatives. This compound was identified as a promising inhibitor, which could have implications in treating Alzheimer's disease by preventing the breakdown of acetylcholine .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other thiophene derivatives:

CompoundAntioxidant ActivityAntimicrobial ActivityEnzyme Inhibition
This compoundHighSignificantModerate
5-MethylthiophenolModerateLowLow
3-Thiophenecarboxylic acidLowModerateHigh

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